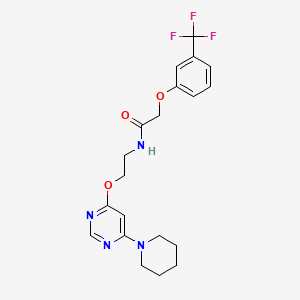
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C20H23F3N4O3 and its molecular weight is 424.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperidine ring, a pyrimidine moiety, and an acetamide linkage, which are known to influence its interaction with biological targets.
Chemical Structure
The compound's IUPAC name is this compound. Its structure can be represented as follows:
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic applications:
1. Anti-Cancer Activity:
Research indicates that compounds with similar structural motifs exhibit anti-cancer properties by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds related to this structure have been shown to inhibit poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in cells deficient in homologous recombination repair pathways.
2. Anti-inflammatory Effects:
The compound may exert anti-inflammatory effects by modulating the activity of inflammatory pathways. It is hypothesized that it could inhibit certain enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation.
3. Antimicrobial Properties:
Preliminary studies suggest that similar compounds possess antimicrobial activities against various pathogens. This opens avenues for its potential use in treating infections.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition: Binding to specific enzymes such as PARP, leading to altered cellular responses.
- Receptor Modulation: Interaction with cell surface receptors that can trigger downstream signaling pathways associated with apoptosis or cell survival.
Research Findings and Case Studies
Several studies have explored the biological activity of structurally similar compounds:
Propiedades
IUPAC Name |
N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3/c21-20(22,23)15-5-4-6-16(11-15)30-13-18(28)24-7-10-29-19-12-17(25-14-26-19)27-8-2-1-3-9-27/h4-6,11-12,14H,1-3,7-10,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJXFZPJEXSHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













